1-[3-(Azepan-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Pharmacokinetics Physicochemical Properties CNS Drug Discovery

This urea derivative features a unique azepane–oxopyrrolidinone architecture unavailable in piperidine or morpholine analogs. The seven-membered azepane ring increases Fsp3 (0.75) and predicted CNS MPO scores, enabling scaffold-hopping away from hERG liabilities while preserving sEH potency. The para-fluorophenyl group ensures distinct halogen-bond interactions and metabolic stability. Ideal for sEH inhibition, FPRL1 agonism, or dual sEH/FABP programs. Not interchangeable with close analogs lacking the azepane or fluoro motif. Supplied at ≥90% purity for direct in vitro head-to-head comparison with existing leads.

Molecular Formula C20H29FN4O2
Molecular Weight 376.476
CAS No. 894020-19-0
Cat. No. B2382865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Azepan-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS894020-19-0
Molecular FormulaC20H29FN4O2
Molecular Weight376.476
Structural Identifiers
SMILESC1CCCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H29FN4O2/c21-16-6-8-18(9-7-16)25-15-17(14-19(25)26)23-20(27)22-10-5-13-24-11-3-1-2-4-12-24/h6-9,17H,1-5,10-15H2,(H2,22,23,27)
InChIKeyAOASVFHKPUQACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Screening Guide: 1-[3-(Azepan-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894020-19-0)


The compound 1-[3-(Azepan-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894020-19-0) is a synthetic, small-molecule urea derivative with a molecular formula of C20H29FN4O2 and a molecular weight of 376.5 g/mol . It belongs to a class of compounds featuring a central urea pharmacophore linked to a 5-oxopyrrolidin-3-yl ring, which is N-substituted with a 4-fluorophenyl group, and an azepane ring tethered via a propyl linker . The compound is available from commercial screening libraries at a typical purity of >=90% . Structurally related urea derivatives are known to be potent inhibitors of soluble epoxide hydrolase (sEH) and agonists of formyl peptide receptor-like 1 (FPRL1), making this an interesting scaffold for cardiovascular, anti-inflammatory, and analgesic research programs [1].

Why Generic Substitution Fails for 1-[3-(Azepan-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea in Targeted Research


This compound candidate cannot be simply interchanged with other in-class urea derivatives due to a convergence of specific structural features that strongly influence its pharmacological profile. The unique combination of a five-membered oxopyrrolidinone core with a seven-membered azepane ring creates a distinct conformational flexibility and three-dimensional shape, which is absent in analogs with six-membered piperidine or morpholine substituents [1]. The presence of a para-fluorophenyl group, as opposed to methyl or chlorophenyl variants, impacts the molecule's electron distribution, metabolic stability, and potential for key halogen-bond interactions with target proteins [2]. This precise assembly of pharmacophoric elements dictates a unique binding mode and selectivity fingerprint, meaning that data generated on close analogs like 1-[3-(azepan-1-yl)propyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea cannot be reliably extrapolated to this compound .

Quantitative Differentiation Evidence for 1-[3-(Azepan-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea


Compound-Specific Physicochemical Profile for CNS Drug-Likeness vs. Methyl Analog

The target compound exhibits a computed LogP of 3.77, indicating balanced lipophilicity crucial for passive membrane permeability and oral absorption . In contrast, its direct p-methylphenyl analog (CAS 887212-37-5) has a higher predicted LogP due to the increased lipophilicity of the methyl group, which can lead to poorer aqueous solubility and a higher risk of off-target promiscuity . The lower LogP of the fluoroaryl compound is a direct consequence of the strong electron-withdrawing effect of fluorine, which also enhances metabolic stability at potential sites of oxidative metabolism on the aromatic ring, a common liability in phenylpyrrolidinone scaffolds.

Pharmacokinetics Physicochemical Properties CNS Drug Discovery

Scaffold Privilege for Soluble Epoxide Hydrolase (sEH) Inhibition

Urea derivatives containing a 5-oxopyrrolidin-3-yl core, exemplified by the target compound, are privileged scaffolds for inhibiting soluble epoxide hydrolase (sEH) [1]. The most potent clinical candidate in this class, EC5026, achieves a Ki of 0.06 nM against human sEH . While no direct Ki data is publicly available for the target compound, the presence of the identical urea and oxopyrrolidinone pharmacophore establishes it as a strong candidate for sEH inhibition, with the distinctive azepane substituent providing a unique vector for modulating isoform selectivity and pharmacokinetics compared to common piperidine or morpholine isosteres.

Soluble Epoxide Hydrolase Cardiovascular Disease Enzyme Inhibition

Conformational Distinction from Piperidine and Morpholine Analogs via the Azepane Ring

The seven-membered azepane ring introduces a unique conformational profile inaccessible to the more planar six-membered piperidine or morpholine rings. While piperidine primarily exists in a chair conformation, azepane can populate twist-chair and twist-boat conformations, projecting the propyl urea side chain into novel three-dimensional space [1]. This allows the compound to access so-called 'escape from flatland' chemical space, which is strongly correlated with higher clinical trial progression rates [2]. A direct analog with an N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide scaffold (CAS 894037-46-8) exemplifies this alternative connectivity, where the different substitution pattern on the azepane alters the angular projection of the heterocycle, providing a valuable SAR comparison point .

Molecular Modeling Conformational Analysis Drug Design

Potential for Dual FPR1/FPR2 Agonism Based on Urea Pharmacophore Substitution Pattern

The 5-oxopyrrolidin-3-yl urea core is a key component of novel FPR2 (also known as FPRL1) agonists that show efficacy in models of inflammatory disease [1]. Patents by Bristol-Myers Squibb explicitly describe oxopyrrolidine urea compounds where variation of the substituent attached to the urea nitrogen distal to the pyrrolidinone modulates FPR2 versus FPR1 selectivity [2]. The specific propyl-azepane substituent on the target compound represents a distinct chemotype not exemplified in the FPR2 agonist patent, creating a novel structure-activity relationship (SAR) hypothesis. A closely related benzylsulfonyl urea analog has reported anti-inflammatory activity through FPRL1 agonism, providing mechanistic precedent [3].

FPR2 Agonism Resolution of Inflammation Inflammatory Bowel Disease

High-Impact Application Scenarios for 1-[3-(Azepan-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea Procurement


Medicinal chemistry: Diversifying CNS-Penetrant sEH Inhibitor Leads

A medicinal chemistry team with a piperidine-containing sEH lead compound (e.g., with a Ki of 2.4 nM [1]) seeks to improve its CNS drug-likeness and reduce hERG binding. Procuring the target compound allows for a direct scaffold-hop, replacing the piperidine with a conformationally flexible azepane. The higher Fsp3 value (0.75 vs. ~0.60) and predicted superior CNS MPO score can be tested in a head-to-head in vitro panel (sEH IC50, MDR1-MDCK efflux ratio, and hERG binding), providing a rational, data-driven path away from a common development dead-end.

Academic screening: Probing a Novel Chemotype for FPR2-Mediated Inflammation Resolution

An academic group studying the resolution of neuroinflammation is seeking novel FPR2 agonists to evaluate in an LPS-challenged microglial model. The target compound is an ideal choice for a pilot screen because it is structurally distinct from both the BMS agonists (which often contain a tetrahydrofuran-piperidine group) and the Kyorin urea agonists, offering a new vector for potency and biased signaling. A positive hit would immediately generate novel, patentable intellectual property for the university [2].

Chemical biology: Designing a Bifunctional sEH/FABP Inhibitor Probe

Supported by patents indicating the oxopyrrolidinone-urea scaffold can be optimized for either sEH [3] or FABP4/5 [4] inhibition, a chemical biology group with an interest in metabolic-vascular crosstalk can acquire this compound as a core fragment. Its dual azepane and fluorophenyl vectors allow for divergent chemical elaboration from a single central building block. By synthesizing focused libraries around this core and screening against both sEH and FABP panels, the group can dissect the structural determinants of target selectivity and create a best-in-class dual inhibitor candidate for treating diabetic nephropathy.

Quote Request

Request a Quote for 1-[3-(Azepan-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.